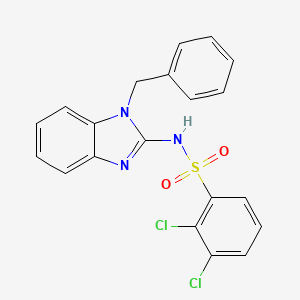
3-methyl-8-(4-methylpiperidin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-methyl-8-(4-methylpiperidin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine-2,6-dione class, which is known for its diverse biological activities. The purine scaffold is a recurrent motif in pharmaceutical chemistry, often associated with a wide range of therapeutic properties, including analgesic, anti-inflammatory, and inhibitory activities against various enzymes such as dipeptidyl peptidase IV (DPP-IV) . The presence of a 4-methylpiperidinyl group suggests potential interactions with biological targets, possibly influencing the central nervous system, as seen in other compounds with similar structures .
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step reactions, starting from simpler purine precursors. For instance, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with various substituents at the N-1 and N-7 positions has been reported, which involves characterizing the compounds using NMR and ESI MS data . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, such as intramolecular alkylation and subsequent modifications to introduce the desired substituents .
Molecular Structure Analysis
X-ray diffraction methods are commonly used to analyze the molecular structure of purine derivatives. For example, the spontaneous resolution of Methyprylon into its optical isomers and the investigation of mixed crystals using X-ray structure analysis provide insights into the molecular shape and occupation factors of asymmetric sites . Similarly, the crystal structure of related compounds can reveal the conformation of molecules, the type of interactions present, and the orientation of substituents, which are crucial for understanding the binding to biological targets .
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions, including ionization and methylation. The ionization of purine-6,8-diones depends on the substituents present, with anions typically forming by proton loss from position 9. Methylation reactions are influenced by steric factors, with methylation of monoanions and dianions following the sequence of proton attachment . These reactions are essential for modifying the biological activity and pharmacokinetic properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The introduction of different substituents can modify the affinity for receptors, as seen in the case of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which exhibit a range of activities at serotoninergic and dopaminergic receptors . The crystal packing, hydrogen bonding, and electrostatic and dispersion energy contributions are key factors that determine the stability and interactions of these molecules . These properties are crucial for the design of new materials and for understanding the pharmacodynamics of the compounds.
特性
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-11-24(12-9-14)19-21-17-16(18(26)22-20(27)23(17)2)25(19)13-10-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOUJXQCMHZXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

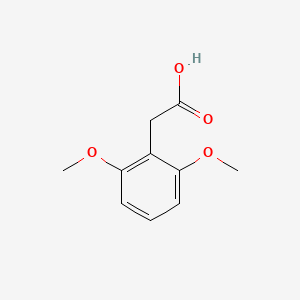
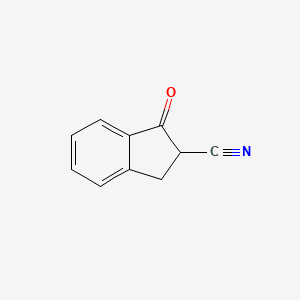

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

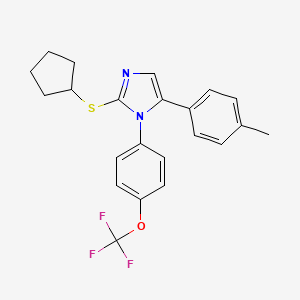
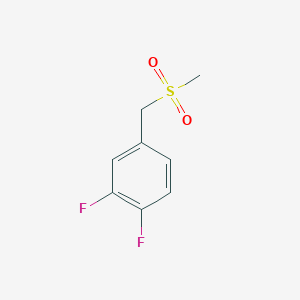
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)
![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)
